Benzenecarbothioamide, 2-chloro-4-hydroxy-
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Overview
Description
Benzenecarbothioamide, 2-chloro-4-hydroxy- is an organic compound with the molecular formula C7H6ClNOS It is a derivative of benzenecarbothioamide, featuring a chlorine atom at the 2-position and a hydroxyl group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 2-chloro-4-hydroxy- typically involves the introduction of the chloro and hydroxy groups onto the benzenecarbothioamide scaffold. One common method is the chlorination of 4-hydroxybenzenecarbothioamide using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-hydroxybenzenecarbothioamide in an appropriate solvent such as dichloromethane (CH2Cl2).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of Benzenecarbothioamide, 2-chloro-4-hydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 2-chloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or convert the thioamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde.
Reduction: Formation of 2-chloro-4-hydroxybenzylamine.
Substitution: Formation of 2-amino-4-hydroxybenzenecarbothioamide or 2-thio-4-hydroxybenzenecarbothioamide.
Scientific Research Applications
Benzenecarbothioamide, 2-chloro-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 2-chloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its function and thereby exerting its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: Lacks the chloro and hydroxy substituents.
2-Chlorobenzenecarbothioamide: Lacks the hydroxy group.
4-Hydroxybenzenecarbothioamide: Lacks the chloro group.
Uniqueness
Benzenecarbothioamide, 2-chloro-4-hydroxy- is unique due to the presence of both the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-chloro-4-hydroxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNIUOPBEWADHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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